REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[CH3:11][C:10]([NH:4][C:3]1[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:2]=1[F:1])=[O:12]
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Name
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|
Quantity
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20.5 g
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Type
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reactant
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Smiles
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FC1=C(N)C=C(C=C1)F
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Name
|
|
Quantity
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68 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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17.8 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Fifteen hours later, benzene was distilled off
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Type
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WASH
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Details
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the residue was washed with ethyl ether
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Name
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|
Type
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product
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Smiles
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CC(=O)NC1=C(C=CC(=C1)F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |